N'-Nitro-D-arginine

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

D-Ornithine, N5-(imino(nitroamino)methyl)- (synonyms: N'-Nitro-D-arginine, Nω-Nitro-D-arginine, D-NNA) is a chiral, non-proteinogenic amino acid derivative that functions as a nitric oxide synthase (NOS) inhibitor. It is the D-enantiomer of the well-established NOS inhibitor Nω-nitro-L-arginine (L-NNA).

Molecular Formula C6H13N5O4
Molecular Weight 219.20 g/mol
CAS No. 66036-77-9
Cat. No. B554745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Nitro-D-arginine
CAS66036-77-9
Synonyms66036-77-9; H-D-Arg(NO2)-OH; (R)-2-Amino-5-(3-nitroguanidino)pentanoicacid; (2R)-2-amino-5-{[amino(nitroamino)methylidene]amino}pentanoicacid; 2149-70-4; AmbotzHAA5750; Lopac-N-5501; N(omega)-Nitro-D-arginine; SCHEMBL8527851; CHEMBL1359836; MolPort-006-666-369; MRAUNPAHJZDYCK-SCSAIBSYSA-N; AC1L3652; ANW-63422; CH-247; KM0983; ZINC21982226; EBD2198139; NCGC00015742-01; AC-19167; AK-81243; AM001787; AN-38545; N936; TC-152167
Molecular FormulaC6H13N5O4
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]
InChIInChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m1/s1
InChIKeyMRAUNPAHJZDYCK-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ornithine, N5-(imino(nitroamino)methyl)- (CAS 66036-77-9) Procurement Guide: A Chiral Nitric Oxide Synthase Inhibitor with Unique In Vivo Pharmacokinetics


D-Ornithine, N5-(imino(nitroamino)methyl)- (synonyms: N'-Nitro-D-arginine, Nω-Nitro-D-arginine, D-NNA) is a chiral, non-proteinogenic amino acid derivative that functions as a nitric oxide synthase (NOS) inhibitor. It is the D-enantiomer of the well-established NOS inhibitor Nω-nitro-L-arginine (L-NNA). This compound exhibits a distinctive pharmacological profile characterized by weak in vitro NOS inhibition but significant in vivo activity due to unidirectional chiral inversion to its L-enantiomer [1]. Its primary applications are in cardiovascular and neurovascular research as a tool for modulating nitric oxide production in vivo [2].

Why Nω-Nitro-D-arginine Cannot Be Substituted with L-NAME or D-NAME in Critical Research Protocols


Substituting Nω-nitro-D-arginine (D-NNA) with structurally similar NOS inhibitors such as L-NAME, D-NAME, or even its enantiomer L-NNA is not scientifically valid due to profound differences in stereoselective pharmacokinetics, chiral inversion, and in vivo potency profiles. While L-NNA is a potent in vitro NOS inhibitor, D-NNA is approximately 400-fold less potent in vitro yet demonstrates comparable in vivo efficacy due to unidirectional conversion to L-NNA [1]. D-NAME (the methyl ester of D-NNA) is largely inactive and commonly used only as a negative control . L-NAME, while a widely used pan-NOS inhibitor, introduces methyl ester hydrolysis kinetics that differ from the free acid form of D-NNA, potentially confounding pharmacokinetic interpretations [2]. Therefore, for studies specifically investigating renal chiral inversion mechanisms or requiring the unique time-dependent conversion profile of D-NNA, substitution with any other NOS inhibitor will yield divergent and non-comparable experimental outcomes.

Quantitative Differentiation of Nω-Nitro-D-arginine (CAS 66036-77-9) Against Key Comparators


In Vitro NOS Isoform Inhibition Potency: Nω-Nitro-D-arginine Exhibits 20-Fold Selectivity for nNOS over eNOS, in Contrast to the Non-Selective Profile of L-NNA

Nω-Nitro-D-arginine (D-NNA) demonstrates a distinct isoform inhibition profile compared to its enantiomer L-NNA. While L-NNA potently inhibits all three NOS isoforms with Ki values in the nanomolar range (15 nM for bovine nNOS, 39 nM for human eNOS, and 4.4 μM for mouse iNOS), D-NNA is a significantly weaker inhibitor with a distinct selectivity pattern. D-NNA inhibits rat nNOS with a Ki of 270 nM, but exhibits much weaker inhibition of bovine eNOS (Ki = 5,620 nM) and mouse iNOS (Ki = 8,430 nM) [1]. This results in an approximately 21-fold selectivity for nNOS over eNOS, and a 31-fold selectivity for nNOS over iNOS for D-NNA, whereas L-NNA is non-selective with a 2.6-fold preference for nNOS over eNOS. This differential selectivity is critical for experimental designs where residual NOS isoform activity must be accounted for.

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

In Vivo Pressor Response: Nω-Nitro-D-arginine Achieves 50% of L-NNA Potency In Vivo Despite 400-Fold Lower In Vitro Activity

A direct head-to-head comparison of D-NNA and L-NNA in conscious rats demonstrates that D-NNA is 50% as potent as L-NNA in raising arterial pressure (ED50 ratio L-NNA:D-NNA = 1:2), yet it is only 2-3% as potent in inhibiting endothelium-dependent relaxation in vitro [1]. A separate study quantified that D-NNA was 400 times less potent than L-NA in vitro, but rapidly converted to L-NA in vivo, reaching approximately 40% conversion within 30 minutes post-injection [2]. This in vivo efficacy discrepancy relative to in vitro potency is a unique hallmark of D-NNA and is not observed with D-NAME, which remains largely inactive in vivo [3].

Cardiovascular Pharmacology In Vivo Efficacy Chiral Pharmacology

Pharmacokinetic Differentiation: Nω-Nitro-D-arginine Exhibits 2.7-Fold Faster Clearance and 2.4-Fold Shorter Half-Life Than L-NNA

A comparative pharmacokinetic study in conscious rats revealed significant stereoselective differences between D-NNA and L-NNA. D-NNA demonstrated a 2.7-fold faster clearance rate (CL: 0.46 ± 0.02 ml·h⁻¹·kg⁻¹) compared to L-NNA (0.17 ± 0.03 ml·h⁻¹·kg⁻¹) and a 2.4-fold shorter terminal half-life (T₁/₂: 1.44 ± 0.28 h vs 3.48 ± 0.41 h) [1]. Critically, D-NNA undergoes unidirectional chiral inversion to L-NNA at a conversion rate of 50.03 ± 8.5% [1]. In contrast, L-NNA does not convert to D-NNA. This inversion is mediated primarily by renal enzymes, as bilateral kidney ligation abolishes the pressor response to D-NNA but not to L-NNA [2].

Pharmacokinetics Chiral Inversion Drug Metabolism

In Vivo Hemodynamic Efficacy: Nω-Nitro-D-arginine (40 mg/kg) Produces Significant Systolic Blood Pressure Elevation in Large Animal Model

In a chronic, awake, instrumented sheep model, intravenous administration of Nω-nitro-D-arginine at a dose of 40 mg/kg produced a significant increase in systolic blood pressure [1][2]. This finding is particularly noteworthy because it demonstrates that D-NNA retains robust in vivo NOS inhibitory activity in a large animal species, where stereoselective pharmacokinetics and chiral inversion pathways may differ from rodents. In contrast, D-NAME (the methyl ester derivative) is inactive and used solely as a negative control, failing to produce any hemodynamic changes at comparable doses .

Cardiovascular Physiology Large Animal Model Hemodynamics

Solubility and Formulation: Nω-Nitro-D-arginine Offers Broad Organic Solvent Compatibility with Defined Aqueous Stability

Nω-Nitro-D-arginine is a solid powder with a melting point range of 251-262°C and an optical rotation of -22.6° (C=2, 2N HCl) . It demonstrates solubility in DMSO at approximately 2.19-2.2 mg/mL (10 mM), as well as in chloroform, dichloromethane, ethyl acetate, and acetone . Long-term storage stability is well-characterized: the powder form is stable for 3 years at -20°C or 2 years at 4°C, while DMSO stock solutions are stable for 1 year at -80°C . In contrast, D-NAME hydrochloride (CAS 50912-92-0) is a hydrochloride salt with distinct solubility and storage requirements, and L-NNA (CAS 2149-70-4) has a different melting point (257°C dec.) and solubility profile [1].

Solubility Formulation Chemical Handling

Validated Research Applications for Nω-Nitro-D-arginine (CAS 66036-77-9) Based on Quantitative Evidence


Investigating Renal Chiral Inversion Mechanisms and Organ-Specific NOS Inhibitor Activation

D-NNA is the gold standard tool for studying the phenomenon of in vivo chiral inversion of NOS inhibitors. The compound's unique property—400-fold weaker in vitro activity compared to L-NA yet significant in vivo pressor response mediated entirely by renal conversion to L-NA [1]—makes it indispensable for experiments examining the role of renal D-amino acid oxidase and other enzymes in prodrug activation. Researchers can use D-NNA in bilateral kidney ligation models to isolate and quantify the contribution of renal metabolism to systemic NOS inhibition [2].

Cardiovascular Pharmacology Studies Requiring a Shorter-Acting NOS Inhibitor

With a clearance rate 2.7-fold faster and a half-life 2.4-fold shorter than L-NNA [1], D-NNA provides superior temporal control in acute cardiovascular experiments. This pharmacokinetic profile is advantageous for studies where prolonged NOS inhibition would confound data interpretation, such as in ischemic preconditioning, reperfusion injury, or short-term hemodynamic monitoring protocols. The 50% in vivo pressor potency relative to L-NNA [2] allows for titratable NOS inhibition without the prolonged washout period characteristic of L-NNA.

Large Animal Translational Cardiovascular Research (Sheep Model)

Validated in the chronic, awake, instrumented sheep model, D-NNA at 40 mg/kg i.v. reliably elevates systolic blood pressure [1][2]. This large animal validation supports procurement for translational cardiovascular studies where rodent models are insufficient. D-NNA's efficacy in sheep—a species with cardiovascular physiology more closely resembling humans—makes it a preferred choice over D-NAME, which is inactive and cannot substitute for functional NOS inhibition in this context [3].

In Vitro Studies Examining Isoform-Selective Residual NOS Activity

D-NNA's moderate potency against nNOS (Ki = 270 nM) combined with weak inhibition of eNOS (Ki = 5.62 μM) and iNOS (Ki = 8.43 μM) provides a unique tool for in vitro systems where complete pan-inhibition would be undesirable [1]. This 20-fold selectivity for nNOS over eNOS allows researchers to selectively dampen, rather than abolish, neuronal NOS activity while preserving significant endothelial NOS function—a profile not achievable with potent pan-inhibitors like L-NNA or L-NAME.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-Nitro-D-arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.